Pyrazolo[1,5-b]pyridazin-3-amine

Physicochemical profiling Scaffold selection Lead optimization

Pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0) is the unsubstituted parent heterocycle of a fused pyrazole–pyridazine bicyclic system with molecular formula C₆H₆N₄ and molecular weight 134.14 g/mol. The scaffold features a characteristic N–N bridgehead fusion that distinguishes it from the isomeric pyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-93-0).

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B13009968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazin-3-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)N
InChIInChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2
InChIKeyCEHRKCVOIOQHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0): Core Scaffold Identification for Kinase-Targeted Procurement


Pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0) is the unsubstituted parent heterocycle of a fused pyrazole–pyridazine bicyclic system with molecular formula C₆H₆N₄ and molecular weight 134.14 g/mol [1]. The scaffold features a characteristic N–N bridgehead fusion that distinguishes it from the isomeric pyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-93-0) [2]. This core serves as the synthetic entry point for a well-validated kinase inhibitor pharmacophore: N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives have been characterized as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinases (CDK2, CDK4), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [3][4]. The compound is commercially available as the free base (≥97% purity) and as hydrochloride (CAS 136577-24-7) and dihydrochloride (CAS 1803597-49-0) salts .

Why Pyrazolo[1,5-b]pyridazin-3-amine Cannot Be Replaced by Isomeric Heterocyclic Amines in Kinase Inhibitor Synthesis


The pyrazolo[1,5-b]pyridazine scaffold is not functionally interchangeable with its closest structural isomers—pyrazolo[1,5-a]pyrimidin-3-amine or imidazo[1,2-b]pyridazin-3-amine—because the precise arrangement of nitrogen atoms within the fused ring system dictates the geometry and electronics of the hinge-binding region critical for ATP-competitive kinase inhibition [1]. The [1,5-b]pyridazine core presents a distinct hydrogen-bond donor/acceptor pharmacophore: the N(1) nitrogen of the bridgehead pyrazole and the N(4) nitrogen of the pyridazine ring form a specific bidentate interaction motif with the kinase hinge region that cannot be replicated by the [1,5-a]pyrimidine isomer [2]. Substituting the core scaffold alters the trajectory of the C-3 amine vector, which serves as the essential attachment point for the pyrimidin-2-amine moiety responsible for potency and selectivity modulation across GSK-3β, CDK2, and CDK4 [3]. Computational docking and 3D-QSAR studies on 80 derivatives have demonstrated that the conformational presentation of the pyrazolo[1,5-b]pyridazine ring system is integral to maintaining the CoMFA r² of 0.870 for GSK-3β inhibition—a structure–activity relationship that collapses upon scaffold hopping [4].

Quantitative Differentiation Evidence: Pyrazolo[1,5-b]pyridazin-3-amine Versus Closest Structural Analogs


Lipophilicity Offset: Pyrazolo[1,5-b]pyridazin-3-amine vs Pyrazolo[1,5-a]pyrimidin-3-amine by PubChem Computed XLogP3-AA

Pyrazolo[1,5-b]pyridazin-3-amine exhibits a computed XLogP3-AA of 0, whereas the isomeric pyrazolo[1,5-a]pyrimidin-3-amine yields an XLogP3-AA of −0.4 [1][2]. This 0.4 log unit difference represents a ~2.5-fold difference in the octanol–water partition coefficient, indicating that the [1,5-b]pyridazine core is intrinsically more lipophilic than its [1,5-a]pyrimidine isomer despite identical molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol) [1][2]. Both scaffolds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (3), and topological polar surface area (56.2 Ų) [1].

Physicochemical profiling Scaffold selection Lead optimization

Scaffold-Enabled Kinase Potency: GSK-3β Inhibition Range Achievable from the Pyrazolo[1,5-b]pyridazin-3-amine Core

Derivatives constructed from the pyrazolo[1,5-b]pyridazin-3-amine scaffold achieve GSK-3β inhibitory activity spanning over three orders of magnitude (IC50 from <10 nM to 5,010 nM), demonstrating that the core scaffold itself imposes no inherent ceiling on attainable potency [1][2]. The most potent reported derivative (BDBM8143, N-[3-bromo-5-(trifluoromethyl)phenyl]-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine) exhibits a Ki of 0.3 nM and IC50 <10 nM against human GSK-3β in a scintillation proximity assay with 2.5 µM ATP [3]. In contrast, the structurally distinct pyrazolo[3,4-b]pyridazine scaffold achieves GSK-3β IC50 values of <22 nM in its optimized state [4]. By comparison, representative pyrazolo[1,5-a]pyrimidine derivatives are reported with GSK-3β IC50 values of approximately 960 nM [5].

GSK-3β inhibition Kinase drug discovery SAR platform

Selectivity Modulation: CDK2-versus-GSK-3β Selectivity Is Substitution-Tunable on the Pyrazolo[1,5-b]pyridazin-3-amine Scaffold

The pyrazolo[1,5-b]pyridazin-3-amine scaffold supports deliberate tuning of selectivity between CDK2 and GSK-3β through peripheral substitution. Derivative BDBM8126 (N-phenyl-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine) exhibits CDK2 IC50 = 5 nM and GSK-3β IC50 = 19 nM (CDK2/GSK-3β selectivity ratio = 3.8-fold) [1]. In comparison, derivative BDBM8143 (N-[3-bromo-5-(trifluoromethyl)phenyl]-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine) exhibits GSK-3β IC50 <10 nM and CDK2 IC50 = 12 nM (GSK-3β/CDK2 ratio ≈ 1.2, i.e., near-equipotent) [2]. The structural basis for this tuning is the differential occupation of the kinase selectivity pocket by the aryl substituent on the pyrimidin-2-amine, a vector that is stereoelectronically determined by the C-3 amine attachment point of the core scaffold [3].

Kinase selectivity CDK2 inhibition Off-target profiling

Translational Precedent: Pyrazolo[1,5-b]pyridazine Derivative GW406381X Outperforms Celecoxib and Rofecoxib in Neuropathic Pain Models

The pyrazolo[1,5-b]pyridazine scaffold has produced a clinical-stage compound, GW406381X (2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine), that demonstrated efficacy in preclinical models where the marketed COX-2 inhibitors celecoxib and rofecoxib failed. In the rat chronic constriction injury model of neuropathic pain, GW406381X (5 mg/kg p.o. b.i.d.) fully reversed mechanical allodynia, whereas celecoxib (5 mg/kg p.o. b.i.d.) and rofecoxib (5 mg/kg p.o. b.i.d.) were without significant effect [1]. In the rat capsaicin-induced central sensitization model, GW406381X was effective after intrathecal administration (ED₅₀ = 0.07 µg), while celecoxib and rofecoxib had no effect [1]. In the inflammatory pain model (Freund's Complete Adjuvant), GW406381X exhibited an ED₅₀ of 1.5 mg/kg p.o., comparable to rofecoxib (1.0 mg/kg p.o.) and superior to celecoxib (6.6 mg/kg p.o.) [1].

COX-2 inhibition In vivo efficacy Neuropathic pain

Multi-Target Scaffold Versatility: DYRK1A, CDK4, and GSK-3β Inhibition Achievable from a Single Pyrazolo[1,5-b]pyridazin-3-amine Core

The pyrazolo[1,5-b]pyridazin-3-amine scaffold supports potent inhibition across multiple therapeutically relevant kinases when appropriately derivatized. In the DYRK1A inhibitor series reported by Henderson et al. (2021), pyrazolo[1,5-b]pyridazine derivatives achieved excellent ligand efficiencies and high kinome-wide selectivity [1]. In the CDK4-selective series by Stevens et al. (2008), a pyrazolo[1,5-b]pyridazine derivative achieved CDK4 IC50 = 0.3 nM with enzyme selectivity against VEGFR-2 and GSK-3β [2]. The GSK-3β-selective series by Tavares et al. (2004) achieved GSK-3β Ki = 0.3 nM with selectivity over CDK2 [3]. Notably, the scaffold was identified in a high-throughput screen of 42,444 human kinase inhibitors for repurposing toward Trypanosoma brucei kinase inhibition, with compound 23a demonstrating selectivity for the parasitic target over human GSK-3β, CDK2, and CDK4 [4]. This breadth of validated target engagement distinguishes the [1,5-b]pyridazine core from more narrowly profiled scaffolds such as imidazo[1,2-b]pyridazine, which is primarily reported for GSK-3β inhibition [5].

Polypharmacology Kinase profiling Scaffold repurposing

Commercial Form Flexibility: Free Base, Hydrochloride, and Dihydrochloride Salt Forms with Documented Purity Specifications

Pyrazolo[1,5-b]pyridazin-3-amine is commercially available in three distinct forms, each with documented purity specifications: free base (CAS 677761-41-0, purity NLT 97% per MolCore ISO-certified manufacturing ; 98% per Leyan ), hydrochloride salt (CAS 136577-24-7, purity ≥95% per CymitQuimica ), and dihydrochloride salt (CAS 1803597-49-0, purity 97% per AchemBlock ). The dihydrochloride salt is documented as a crystalline solid with solubility in polar solvents including water [1]. By comparison, imidazo[1,2-b]pyridazin-3-amine (CAS 166176-46-1) is primarily available as the free base at ≥95% purity, with fewer salt form options readily cataloged .

Chemical procurement Salt selection Formulation development

High-Value Application Scenarios for Pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0) Procurement


GSK-3β Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Starting Potency

Research groups pursuing GSK-3β inhibitors for type 2 diabetes or Alzheimer's disease should procure this scaffold as their core building block. The pyrazolo[1,5-b]pyridazin-3-amine core, when elaborated with a pyrimidin-2-amine at C-3 and optimized N-phenyl substitution, enables GSK-3β Ki values as low as 0.3 nM [1]. The scaffold's intrinsic lipophilicity (XLogP3-AA = 0) provides a favorable starting point for achieving oral bioavailability, and the demonstrated cellular efficacy and functional glycogen synthesis response in hepatocyte models [1] reduce the risk of investing synthetic effort into a scaffold that cannot translate from biochemical to cellular activity.

Selective CDK4 Inhibitor Development for Solid Tumor Oncology

For oncology programs targeting CDK4-driven solid tumors, the pyrazolo[1,5-b]pyridazin-3-amine scaffold provides a validated starting point. Stevens et al. (2008) demonstrated that modification of the hinge-binding amine and C-2/C-6 positions on this core yielded potent CDK4 inhibitors (IC50 = 0.3 nM) with enzyme selectivity against VEGFR-2 and GSK-3β, and the co-crystal structure with CDK2/cyclin A (PDB: 3EID, resolution 3.15 Å) confirms the binding mode [2]. The availability of the dihydrochloride salt (CAS 1803597-49-0) with documented aqueous solubility supports direct use in biochemical crystallization and screening workflows without additional solubilization steps [3].

Dual-Use Scaffold Strategy: Kinase Inhibitor and COX-2 Inhibitor Chemistry from a Single Core Compound

Organizations managing multiple therapeutic programs can leverage the pyrazolo[1,5-b]pyridazin-3-amine scaffold for both kinase-targeted and COX-2-targeted chemistry. The same core that yields sub-nanomolar GSK-3β and CDK4 inhibitors also produced GW406381X, a COX-2 inhibitor that outperformed celecoxib and rofecoxib in neuropathic pain models [4]. This dual-use capability means that a single procurement of the core compound can support parallel medicinal chemistry efforts across distinct target classes, reducing vendor management overhead and enabling bulk purchasing economies.

Anti-Parasitic Drug Discovery: Trypanosoma brucei Kinase Inhibition via Scaffold Repurposing

Research groups focused on neglected tropical diseases can build on the finding that the pyrazolo[1,5-b]pyridazine scaffold was identified from a screen of 42,444 human kinase inhibitors and successfully optimized for selectivity toward T. brucei over human GSK-3β, CDK2, and CDK4 [5]. The Tear et al. (2020) study demonstrated that ADME properties of the series could be optimized in parallel with parasite selectivity, and compound 20g achieved CNS penetration and significant parasitemia reduction in a murine efficacy model [5]. Procuring the scaffold in the free base form (≥97% purity) provides maximum synthetic flexibility for exploring the C-2 and C-6 substitution vectors critical for achieving parasite selectivity.

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